1-Boc-4-(3-Methoxypropylamino)piperidine
Overview
Description
1-Boc-4-(3-Methoxypropylamino)piperidine, also known as tert-butyl 4-[(3-methoxypropyl)amino]-1-piperidinecarboxylate, is a chemical compound with the molecular formula C14H28N2O3. It is a piperidine derivative that is commonly used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amine functionalities during chemical reactions.
Preparation Methods
The synthesis of 1-Boc-4-(3-Methoxypropylamino)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Protection of the Amine Group: The amine group of the piperidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Alkylation: The protected piperidine is then alkylated with 3-methoxypropylamine under suitable conditions to introduce the 3-methoxypropylamino group.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-Boc-4-(3-Methoxypropylamino)piperidine undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxypropylamino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include trifluoroacetic acid for deprotection, alkyl halides for substitution, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-4-(3-Methoxypropylamino)piperidine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-(3-Methoxypropylamino)piperidine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The Boc protecting group allows for selective deprotection, enabling the compound to interact with biological targets such as enzymes, receptors, or ion channels.
Comparison with Similar Compounds
1-Boc-4-(3-Methoxypropylamino)piperidine can be compared with other piperidine derivatives, such as:
1-Boc-4-piperidone: This compound has a similar Boc protecting group but differs in its functional groups, making it useful for different synthetic applications.
1-Boc-4-(methylamino)piperidine: This compound has a methylamino group instead of a methoxypropylamino group, leading to different reactivity and applications.
N-Boc-3-(methylamino)piperidine: This compound has a different substitution pattern on the piperidine ring, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in synthetic and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 4-(3-methoxypropylamino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16-9-6-12(7-10-16)15-8-5-11-18-4/h12,15H,5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXIXCCMHCXBKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656263 | |
Record name | tert-Butyl 4-[(3-methoxypropyl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887588-23-0 | |
Record name | tert-Butyl 4-[(3-methoxypropyl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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